2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 74853-66-0
VCID: VC2402409
InChI: InChI=1S/C9H4F6O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4H
SMILES: C1=CC(=CC=C1C(=O)C(F)(F)F)C(F)(F)F
Molecular Formula: C9H4F6O
Molecular Weight: 242.12 g/mol

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone

CAS No.: 74853-66-0

Cat. No.: VC2402409

Molecular Formula: C9H4F6O

Molecular Weight: 242.12 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone - 74853-66-0

Specification

CAS No. 74853-66-0
Molecular Formula C9H4F6O
Molecular Weight 242.12 g/mol
IUPAC Name 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanone
Standard InChI InChI=1S/C9H4F6O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4H
Standard InChI Key ZERSWRKHUIMRSN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C(F)(F)F)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C(=O)C(F)(F)F)C(F)(F)F

Introduction

Chemical Identity and Structure

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone (CAS Number: 74853-66-0) is a fluorinated aromatic ketone characterized by a benzene ring substituted with both a trifluoromethyl group at the para position and a trifluoroacetyl group. The compound belongs to the broader class of fluorinated aromatic ketones, which are known for their enhanced stability and unique reactivity profiles. The presence of multiple fluorine atoms significantly influences the electronic properties of the molecule, making it particularly useful in various chemical applications. The structure consists of a phenyl ring with a trifluoromethyl group at the para position and a trifluoroacetyl moiety connected to the ring, creating a highly fluorinated organic compound .

Nomenclature and Identifiers

This compound is known by several names and identifiers in scientific literature and commercial catalogs:

  • IUPAC Name: 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanone

  • Common synonyms:

    • Trifluoromethyl p-trifluoromethylphenyl ketone

    • 4-Trifluoroacetyltrifluoromethylbenzene

    • 4'-Trifluoromethyl-2,2,2-trifluoroacetophenone

    • p-Trifluoromethylphenyl trifluoromethyl ketone

  • CAS Registry Number: 74853-66-0

  • Molecular Formula: C9H4F6O

  • Molecular Weight: 242.118 g/mol

Physical and Chemical Properties

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone possesses distinctive physical and chemical properties that make it valuable for various applications. The compound is characterized by its unique fluorinated structure, which imparts specific reactivity patterns and physical characteristics. The multiple fluorine atoms in the molecule significantly affect its electronic distribution, boiling point, and solubility characteristics compared to non-fluorinated analogs .

Physical Properties

The compound exhibits the following physical properties:

PropertyValueSource
Physical StateLiquid
Molecular Weight242.118 g/mol
Density1.417 g/cm³
Boiling Point75°C (at 20 mm Hg)
Flash Point73°C
Refractive Index1.415
LogP3.45040 (indicating moderate lipophilicity)
Polar Surface Area (PSA)17.07000
Exact Mass242.01700

Chemical Reactivity

The compound contains two key reactive groups: a trifluoromethyl group at the para position of the benzene ring and a trifluoroacetyl group. These fluorinated moieties significantly alter the electronic properties of the molecule compared to non-fluorinated analogs. The trifluoroacetyl group is particularly electrophilic due to the electron-withdrawing nature of the three fluorine atoms, making the carbonyl carbon highly susceptible to nucleophilic attack. This property is valuable in various synthetic applications, especially in reactions requiring electrophilic carbonyl compounds .

The multiple fluorine atoms in the molecule provide enhanced stability and unique reactivity patterns. The highly electronegative fluorine atoms create a strong electron-withdrawing effect, which increases the electrophilicity of the carbonyl group while also affecting the reactivity of the aromatic ring .

Applications and Uses

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone has versatile applications across multiple fields of chemistry and materials science. Its unique structure and reactivity make it valuable in numerous areas of research and development .

Pharmaceutical Intermediates

The compound serves as an important intermediate in pharmaceutical synthesis. The presence of multiple fluorine atoms can enhance drug properties including:

  • Increased metabolic stability

  • Improved lipophilicity for better membrane permeation

  • Enhanced binding affinity to target proteins

  • Modified bioavailability profiles

Many modern pharmaceuticals incorporate fluorinated groups, and this compound can serve as a building block for introducing both the trifluoromethyl and trifluoroacetyl functionalities into drug candidates .

Coupling Reactions

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone is utilized in various coupling reactions to create more complex molecular structures. Its highly reactive carbonyl group, influenced by the electron-withdrawing fluorine atoms, makes it an excellent substrate for:

  • Aldol reactions and condensations

  • Wittig reactions

  • Reductive amination

  • Various carbonyl addition reactions

These coupling reactions are fundamental in creating diverse chemical structures with applications in medicinal chemistry, agrochemicals, and materials science .

Functional Materials

The compound contributes to the development of advanced functional materials, including:

  • Liquid crystals with unique properties

  • Fluorinated polymers with enhanced thermal stability

  • Materials with special optical properties

  • Fluorinated surfactants and surface-active agents

Organocatalysis Research

Related fluorinated ketones such as 2,2,2-trifluoroacetophenone have been identified as efficient organocatalysts for environmentally friendly epoxidation of alkenes. By analogy, 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone might exhibit similar catalytic properties, potentially with modified reactivity due to the additional trifluoromethyl group .

Hazard TypeClassificationNotes
Hazard CodesXi: IrritantIndicates irritating properties to human tissues
Risk PhrasesR36/37/38Irritating to eyes, respiratory system, and skin
Safety Phrases26-36/37/39Recommends eye contact precautions and protective equipment
RIDADRUN 1993Classified as a flammable liquid for transportation
Packaging GroupIIIModerate danger during transportation
Hazard Class3.2Flammable liquid classification

Comparative Analysis with Related Compounds

To better understand the properties and applications of 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone, it is valuable to compare it with structurally related fluorinated compounds. This comparison highlights the impact of different fluorination patterns on physical properties and potential applications.

Comparison with Related Fluorinated Ketones

CompoundMolecular FormulaMolecular Weight (g/mol)Key DifferencesNotable Properties
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanoneC9H4F6O242.118Base compoundLogP: 3.45040, High electrophilicity
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanoneC9H3F7O260.108Additional F on aromatic ringLogP: 3.58950, Higher fluorine content
2,2,2-Trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanoneC9H3F7O260.110Different CF3 positionModified electronic distribution
2,2,2-trifluoro-1-[4-(1-methylethyl)phenyl]ethanoneC11H11F3O216.200Isopropyl instead of CF3Less electron-withdrawing, more lipophilic

This comparison reveals how slight modifications in the fluorination pattern can substantially alter the physical and chemical properties of these compounds. These differences can be exploited for specific applications in pharmaceutical research, materials science, and catalysis .

Research Applications and Future Directions

Current Research Applications

Recent research involving 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone and related fluorinated ketones has focused on several promising areas:

  • Pharmaceutical Development: The compound is being investigated as a building block for creating novel drug candidates with enhanced metabolic stability and bioavailability. The unique electronic properties conferred by the multiple fluorine atoms make it valuable for modifying drug-receptor interactions and improving pharmacokinetic profiles.

  • Catalysis Research: Related trifluoromethylated ketones have shown promise as organocatalysts for various transformations, including epoxidation reactions. The high electrophilicity of the carbonyl group, enhanced by the electron-withdrawing fluorine atoms, enables these compounds to activate various substrates for chemical transformations .

  • Materials Science: Fluorinated compounds like 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone contribute to the development of materials with unique properties, including enhanced thermal stability, chemical resistance, and optical characteristics .

Future Research Directions

Several promising research directions for 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone include:

  • Expanded Catalytic Applications: Further exploration of this compound's potential as an organocatalyst for various transformations, potentially exploiting the unique electronic properties conferred by the dual trifluoromethyl groups.

  • Green Chemistry Applications: Development of environmentally friendly synthetic processes utilizing this compound as a key reagent or catalyst, similar to the applications of related fluorinated ketones in green epoxidation reactions .

  • Novel Material Development: Investigation of the compound's utility in creating advanced polymers, liquid crystals, and electronic materials with specialized properties.

  • Pharmaceutical Innovations: Continued exploration of the compound as a building block for creating novel fluorinated pharmaceuticals with improved properties and therapeutic profiles.

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